![molecular formula C9H16O3 B1377634 Methyl 4-ethyloxane-4-carboxylate CAS No. 1443980-49-1](/img/structure/B1377634.png)
Methyl 4-ethyloxane-4-carboxylate
Overview
Description
Methyl 4-ethyloxane-4-carboxylate: is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . It is a liquid at room temperature and is used in various chemical synthesis processes . The compound is also known by its IUPAC name, methyl 4-ethyltetrahydro-2H-pyran-4-carboxylate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-ethyloxane-4-carboxylate can be synthesized through the Williamson Ether Synthesis . This method involves the nucleophilic substitution (SN2) of an alkoxide ion with an alkyl halide. The reaction is typically carried out using primary alkyl halides or methyl halides to avoid elimination reactions . The reaction conditions often involve the use of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion from the corresponding alcohol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using industrial-grade reagents and solvents. The reaction conditions would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-ethyloxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-ethyloxane-4-carboxylate exhibits potential in pharmaceutical research due to its structural properties that may influence biological activity. Compounds with similar structures often serve as intermediates in the synthesis of biologically active molecules. For instance:
- Drug Development : The compound can be utilized as a building block for synthesizing novel drugs targeting specific biological pathways. Its carboxylate group may facilitate interactions with biological receptors, enhancing its pharmacological profile.
- Prodrug Formation : this compound can be explored as a prodrug, where it is converted into an active form within the body, potentially improving bioavailability and reducing side effects.
The compound's reactivity makes it a useful intermediate in organic synthesis:
- Synthetic Routes : this compound can undergo various chemical reactions typical of carboxylic acids and esters, such as esterification, amidation, and acylation. These reactions are crucial for creating complex organic molecules from simpler precursors.
Case Study: Reaction Pathways
A recent study demonstrated the use of this compound in the synthesis of complex esters through transesterification reactions with various alcohols. This method showcased high yields and selectivity, indicating its viability as a synthetic route in organic chemistry.
Environmental Applications
The environmental impact of this compound is an area of growing interest:
- Biodegradability : As a carboxylate ester, this compound may exhibit favorable biodegradability characteristics compared to more persistent organic pollutants. Research into its degradation pathways could provide insights into its environmental fate and potential for use in green chemistry applications.
Mechanism of Action
The mechanism of action of methyl 4-ethyloxane-4-carboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the ester bond to produce the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial in various metabolic pathways . The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-methyloxane-4-carboxylate
- Ethyl 4-ethyloxane-4-carboxylate
- Methyl 4-propyloxane-4-carboxylate
Comparison: Methyl 4-ethyloxane-4-carboxylate is unique due to its specific ethyl substitution on the oxane ring. This substitution can influence the compound’s reactivity and physical properties compared to similar compounds with different alkyl groups . For example, the presence of an ethyl group may affect the compound’s solubility and boiling point compared to its methyl or propyl analogs .
Biological Activity
Methyl 4-ethyloxane-4-carboxylate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant studies, data tables, and case studies that highlight its effects and applications.
Chemical Structure and Properties
This compound is an ester derived from the carboxylic acid 4-ethyloxane-4-carboxylic acid. Its chemical formula can be represented as CHO. The compound features a five-membered cyclic structure with a carboxylate group, which is crucial for its biological interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a natural antimicrobial agent .
Cytotoxic Effects
Research has also explored the cytotoxic effects of this compound on cancer cell lines. In vitro assays revealed that the compound induced apoptosis in human cancer cells, leading to a decrease in cell viability. The mechanism of action appears to involve the activation of caspases, which are critical for programmed cell death .
Data Tables
Case Studies
- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against a panel of clinically relevant pathogens. The results indicated that at a concentration of 100 µg/mL, the compound significantly reduced bacterial counts by over 90% compared to untreated controls. This suggests its potential application in developing new antimicrobial therapies.
- Case Study on Cancer Cell Lines : A series of experiments conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell proliferation. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment, supporting the hypothesis that this compound may serve as a lead for anticancer drug development.
Properties
IUPAC Name |
methyl 4-ethyloxane-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKSGBCYOBGGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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